

Gyramide A: Biological Activity Spectrum & Mechanistic Profiling

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Compound of Interest

Compound Name: Gyramide A

CAS No.: 913509-94-1

Cat. No.: B607902

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Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gyramide A is a synthetic small molecule belonging to the N-benzyl-3-sulfonamidopyrrolidine class.^{[1][2][3]} Unlike traditional gyrase inhibitors such as fluoroquinolones (which stabilize DNA-gyrase cleavage complexes) or aminocoumarins (which competitively inhibit ATP binding but suffer from poor permeability), **Gyramide A** represents a distinct chemotype with a unique mode of action.

It functions as a competitive inhibitor of the ATPase activity of bacterial DNA gyrase (specifically the GyrB subunit).^{[3][4]} By blocking the energy-dependent strand passage required for negative supercoiling, **Gyramide A** traps the bacterial chromosome in a positively supercoiled state, leading to replication fork stalling, SOS response activation, and bacteriostasis.

This guide details the biological activity spectrum of **Gyramide A**, providing verified quantitative data, mechanistic insights, and self-validating experimental protocols for researchers investigating novel antimicrobial targets.

Mechanism of Action (MoA)

Target Specificity: The GyrB ATPase Domain

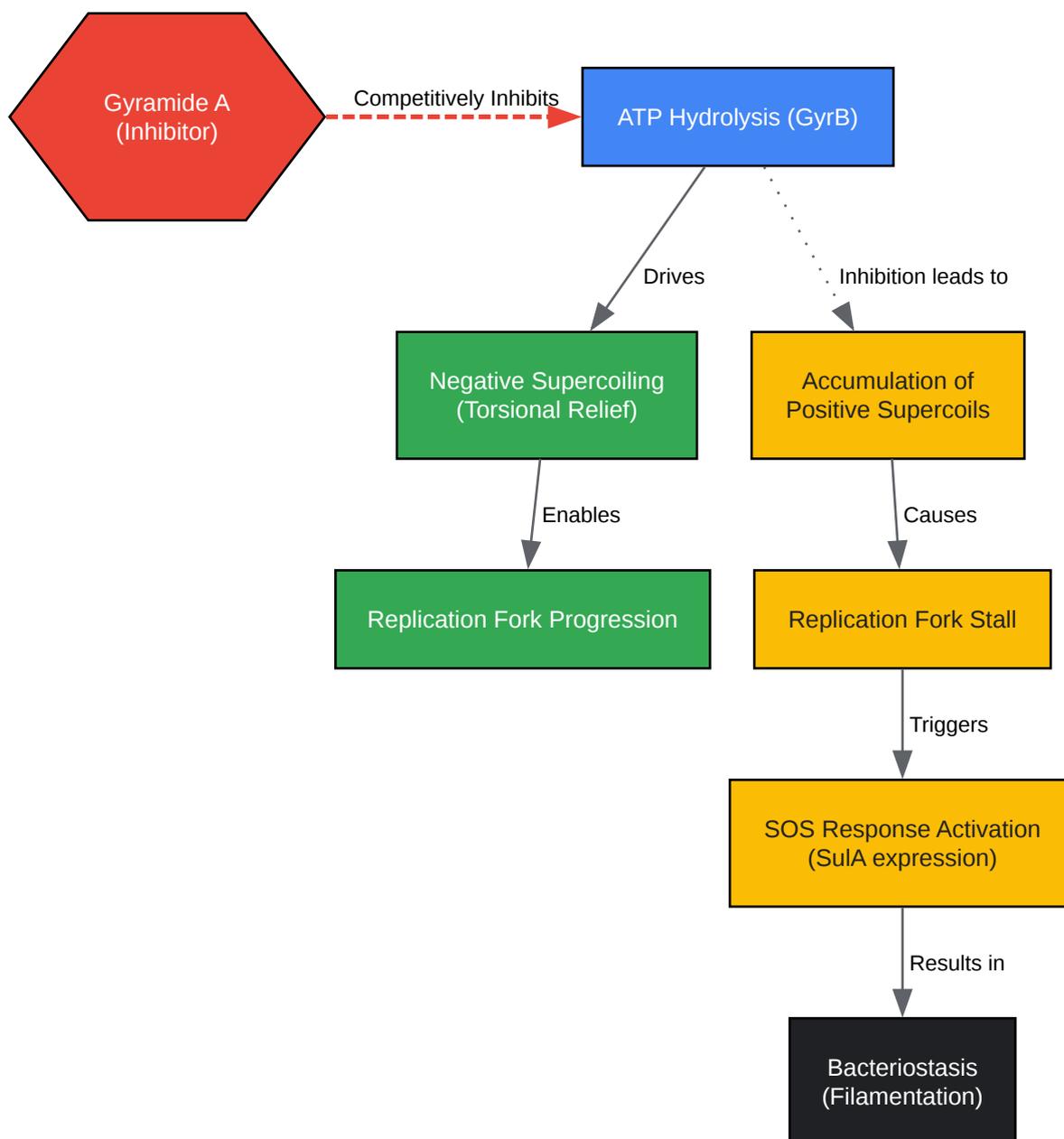
DNA gyrase is an A2B2 heterotetramer essential for bacterial survival. It is the only topoisomerase capable of introducing negative supercoils into DNA, a process driven by ATP hydrolysis within the GyrB subunit.

- Primary Target: **Gyramide A** binds to the ATPase domain of GyrB.[3]
- Inhibition Type: Competitive inhibition with respect to ATP.[3]
- Downstream Consequence: Prevention of the "strand passage" event. Without ATP hydrolysis, gyrase cannot reset its conformation to introduce negative supercoils.
- Topological Crisis: As the replication fork advances, positive supercoils accumulate ahead of the fork. Normally, gyrase resolves these. In the presence of **Gyramide A**, these positive supercoils persist, creating torsional stress that physically blocks the replisome.

Distinctness from Fluoroquinolones

Crucially, **Gyramide A** does not stabilize double-strand breaks (DSBs). Fluoroquinolones (e.g., ciprofloxacin) are "gyrase poisons" that freeze the enzyme in a covalent complex with cleaved DNA, causing catastrophic chromosomal fragmentation. **Gyramide A** is a "catalytic inhibitor"—it simply turns off the engine (ATPase), causing the cell to arrest due to topological constraint rather than DNA damage.

Mechanism Visualization



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Figure 1: Mechanistic cascade of **Gyramide A**. Inhibition of GyrB ATPase activity leads to topological arrest and subsequent bacteriostasis.[2][3][4]

Biological Activity Spectrum

Antimicrobial Profile

Gyramide A exhibits a broad spectrum of activity against Gram-negative and Gram-positive bacteria, though its potency is generally lower than optimized clinical antibiotics.

Organism	Strain	Activity Type	Value	Notes
Escherichia coli	Wild Type (WT)	MIC	10 – 40 μ M	Moderate activity due to efflux pumps.
Escherichia coli	tolC (Efflux deficient)	MIC	~1 – 5 μ M	Potency increases significantly without efflux.
Staphylococcus aureus	Methicillin-Sensitive	MIC	10 – 40 μ M	Comparable activity to Gram-negatives.[1]
Pseudomonas aeruginosa	Wild Type	MIC	10 – 40 μ M	
Enterococcus faecalis	Wild Type	MIC	> 100 μ M	Generally ineffective.

Enzymatic Inhibition Data

Quantitative assessment of **Gyramide A** against purified enzymes confirms its selectivity.

Enzyme Target	Source	IC50 Value	Selectivity Ratio
DNA Gyrase	E. coli	0.7 – 3.3 μ M	Primary Target
Topoisomerase IV	E. coli	> 100 μ M	> 30-fold selective for Gyrase
Human Topoisomerase II	Homo sapiens	Not Determined	Theoretical selectivity based on structural divergence.

Resistance Profile[5][6]

- Cross-Resistance: **Gyramide A** retains activity against fluoroquinolone-resistant strains (e.g., gyrA mutants).
- Resistance Mapping: Laboratory-evolved resistance to **Gyramide A** maps to the GyrA subunit (specifically residues near the DNA gate), despite the compound inhibiting GyrB ATPase activity. This suggests an allosteric mechanism where drug binding distorts the communication between the ATPase domain and the DNA cleavage core.

Experimental Protocols

To validate **Gyramide A** activity in your own laboratory, use the following self-validating protocols.

Coupled Enzyme ATPase Assay

This assay measures the rate of ATP hydrolysis by monitoring the oxidation of NADH to NAD⁺ at 340 nm.

Principle:

- Gyrase hydrolyzes ATP

ADP + Pi.

- Pyruvate Kinase (PK) converts ADP + PEP

ATP + Pyruvate.

- Lactate Dehydrogenase (LDH) converts Pyruvate + NADH

Lactate + NAD⁺.

- Decrease in Absorbance (340 nm) is directly proportional to Gyrase ATPase activity.

Protocol Steps:

- Buffer Prep: Prepare 1X Reaction Buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂, 2 mM DTT, 10% Glycerol).
- Master Mix: Combine:
 - PEP (phosphoenolpyruvate): 2 mM
 - NADH: 0.2 mM
 - PK/LDH Mix: 5 U/mL each
 - DNA Substrate (Linear pBR322): 10 µg/mL (Stimulates ATPase activity)
 - E. coli Gyrase (A2B2): 50 nM
- Inhibitor Addition: Add **Gyramide A** (dissolved in DMSO) at varying concentrations (0.1 µM – 100 µM). Keep DMSO constant at <1%.
- Initiation: Start reaction by adding ATP (1 mM).
- Measurement: Monitor A340 continuously for 20 minutes at 25°C in a microplate reader.
- Analysis: Calculate slope (linear phase) for each concentration. Plot % Activity vs. Log[**Gyramide A**] to determine IC₅₀.

Validation Check: Include Novobiocin (known ATPase inhibitor) as a positive control. IC₅₀ should be ~0.1 µM.

DNA Supercoiling Assay

Visualizes the topological state of plasmid DNA.

Protocol Steps:

- Substrate: Relaxed pBR322 plasmid (0.5 µg).
- Reaction: Incubate Relaxed DNA + Gyrase (2 U) + ATP (1 mM) + **Gyramide A** (graded concentrations) in Reaction Buffer for 30 mins at 37°C.

- Termination: Stop with 1% SDS and 10 mM EDTA.
- Electrophoresis: Run on 1% Agarose gel (TAE buffer) at 3V/cm for 4 hours.
- Staining: Stain with Ethidium Bromide.
- Result:
 - No Drug: DNA runs as a fast-migrating supercoiled band.
 - High **Gyramide A**: DNA remains as a slow-migrating relaxed band (inhibition of supercoiling).

Experimental Workflow Visualization



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Figure 2: Workflow for the Coupled Enzyme ATPase Assay to determine IC50 values.

Safety & Selectivity (Gap Analysis)

While **Gyramide A** is a valuable probe, researchers must be aware of current data limitations:

- Mammalian Cytotoxicity:
 - Status: Data Limited.
 - Implication: While the target (GyrB) is bacterial-specific, the sulfonamide scaffold can have off-target effects in eukaryotic cells.
 - Recommendation: Perform a standard MTT or CellTiter-Glo assay on HepG2 or HEK293 cells alongside bacterial assays to establish a Selectivity Index (SI = CC50 / MIC).
- In Vivo Efficacy:

- Status: No published efficacy.^[3]
- Reason: Likely due to poor pharmacokinetic properties (solubility/metabolic stability) or serum protein binding common to early-stage N-benzyl-sulfonamides.
- Usage: Currently restricted to in vitro mechanistic studies and hit-to-lead optimization.

References

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